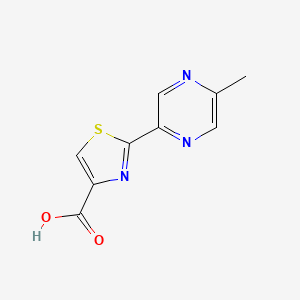
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O5S2 and a molecular weight of 280.24 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the formation of other functional organic compounds .
Métodos De Preparación
The synthesis of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions . The specific synthetic routes and reaction conditions may vary depending on the research direction and methods used. Industrial production methods often involve bulk manufacturing, sourcing, and procurement .
Análisis De Reacciones Químicas
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is widely used in scientific research for various applications, including:
Chemistry: It serves as an intermediate in the synthesis of other functional organic compounds, facilitating the formation of complex molecules.
Biology: This compound is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials and technologies
Mecanismo De Acción
The mechanism of action of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles .
Comparación Con Compuestos Similares
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: This compound has a similar structure but lacks the dioxido functional group.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,6-dihydro-2H-thiopyran-4-yl ester: This compound is another sulfur-containing ester with similar reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications
Propiedades
Fórmula molecular |
C6H7F3O5S2 |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |
Clave InChI |
DQPGNMXRFIVELB-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate](/img/structure/B15334122.png)


![2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334131.png)


![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)


![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)

